molecular formula C17H17N3O2 B574293 Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 161987-77-5

Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B574293
CAS No.: 161987-77-5
M. Wt: 295.342
InChI Key: OOZOHDDTXVRBLM-UHFFFAOYSA-N
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Description

Historical Development of 1,8-Naphthyridine Chemistry

The historical trajectory of 1,8-naphthyridine chemistry represents a fascinating evolution spanning more than 140 years of organic synthetic development. The foundational work in this field traces back to 1882, when Gabriel Friedlander introduced the seminal Friedlander reaction by condensing ortho-aminobenzaldehyde with acetaldehyde in the presence of sodium hydroxide. This pioneering synthetic methodology established the fundamental approach for constructing naphthyridine ring systems through cyclization reactions. The Friedlander reaction mechanism involves the formation of a Schiff base intermediate followed by intramolecular cyclization, creating the characteristic bicyclic structure that defines the naphthyridine family.

The specific development of 1,8-naphthyridine chemistry experienced a significant advancement in 1927 when Koller's research group achieved the first successful synthesis of 1,8-naphthyridines. This milestone represented a crucial breakthrough in heterocyclic chemistry, as it demonstrated the feasibility of incorporating nitrogen atoms at the specific 1 and 8 positions of the naphthalene framework. The successful synthesis required careful optimization of reaction conditions and the development of specialized synthetic strategies that could accommodate the unique electronic and steric requirements of the 1,8-positioning pattern.

Throughout the subsequent decades, researchers have continuously refined and expanded the synthetic methodologies for 1,8-naphthyridine preparation. Modern approaches have incorporated diverse catalytic systems, including metal-free ionic liquid catalysts such as choline hydroxide, which enables gram-scale synthesis in aqueous media. These advances represent significant improvements over traditional methods that required harsh reaction conditions, expensive metal catalysts, and environmentally problematic organic solvents. The evolution from the original Friedlander conditions to contemporary green chemistry approaches demonstrates the ongoing commitment to developing more sustainable and efficient synthetic protocols.

Classification and Nomenclature of 1,8-Naphthyridine Derivatives

The systematic classification of 1,8-naphthyridine derivatives requires understanding their position within the broader diazanaphthalene family. Diazanaphthalenes constitute a class of aromatic heterocyclic compounds with the molecular formula C₈H₆N₂, characterized by a naphthalene double ring structure where two carbon atoms have been replaced with nitrogen atoms. This family encompasses ten distinct positional isomers, which are further subdivided into two major categories: benzodiazines containing both nitrogen atoms within a single ring, and naphthyridines featuring one nitrogen atom in each ring.

The naphthyridine subfamily includes six distinct isomers: 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine. Among these isomers, 1,8-naphthyridine has emerged as the most extensively studied and characterized member, earning recognition as the most well-studied of the six isomeric naphthyridines. This prominence results from its unique chemical properties and the diverse range of functional derivatives that can be synthesized from the parent 1,8-naphthyridine scaffold.

The nomenclature system for 1,8-naphthyridine derivatives follows established International Union of Pure and Applied Chemistry conventions, with systematic names reflecting both the parent heterocyclic framework and the specific substitution patterns. The compound 1,8-naphthyridine itself possesses the molecular formula C₈H₆N₂ and carries the Chemical Abstracts Service registry number 254-60-4. Alternative nomenclature includes designations such as 1,8-diazanaphthalene and 1,8-pyridopyridine, reflecting different systematic naming approaches that emphasize various structural characteristics of the molecule.

Compound Type CAS Number Molecular Formula Systematic Name
Parent 1,8-Naphthyridine 254-60-4 C₈H₆N₂ 1,8-Naphthyridine
Target Compound 161987-77-5 C₁₇H₁₇N₃O₂ Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Related Derivative 5174-90-3 C₁₁H₁₀N₂O₃ Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Significance of 2-Amino-4-phenyl-1,4-dihydro Substitution Pattern

The specific substitution pattern observed in this compound represents a sophisticated molecular architecture that significantly modulates the chemical and physical properties of the parent 1,8-naphthyridine framework. The presence of an amino group at the 2-position introduces important electronic effects through both inductive and resonance mechanisms. The amino substituent acts as an electron-donating group, increasing the electron density of the heterocyclic system and potentially affecting reactivity patterns, coordination behavior, and spectroscopic properties.

The phenyl substitution at the 4-position contributes substantial steric bulk and extends the conjugated π-electron system of the molecule. This aromatic substitution enhances the overall molecular rigidity and provides additional sites for potential intermolecular interactions through π-π stacking or edge-to-face aromatic interactions. The phenyl group also serves as a chromophore, influencing the ultraviolet-visible absorption characteristics and potentially affecting fluorescence properties that are characteristic of many 1,8-naphthyridine derivatives.

The dihydro character of the molecule, specifically the reduction of the double bond character between positions 1 and 4, fundamentally alters the electronic structure compared to fully aromatic 1,8-naphthyridine systems. This partial saturation disrupts the complete conjugation of the bicyclic system, creating a more flexible molecular framework with altered conformational preferences. The 1,4-dihydro motif is particularly significant in medicinal chemistry contexts, as it often confers enhanced biological activity compared to fully aromatic analogs.

Research investigations have demonstrated that compounds incorporating the 2-amino-4-phenyl-1,4-dihydro substitution pattern exhibit notable biological activities. Studies have shown that similar structural motifs can function as acetylcholinesterase inhibitors while simultaneously displaying cytoprotective properties. The specific combination of functional groups creates molecules capable of multiple biological interactions, suggesting that the substitution pattern may represent an optimized molecular framework for achieving desired biological effects.

Position of this compound in Chemical Research

This compound occupies a unique position within contemporary chemical research as a representative example of advanced heterocyclic design principles. The compound demonstrates the successful integration of multiple functional elements within a single molecular framework, showcasing the sophisticated level of structural complexity achievable through modern synthetic methodology. With its molecular formula C₁₇H₁₇N₃O₂ and molecular weight of 295.34 grams per mole, the compound represents a mid-sized organic molecule that balances structural complexity with synthetic accessibility.

The research significance of this compound extends beyond its individual properties to encompass its role as a member of the broader tacrine-related chemical family. Studies have identified structurally related derivatives as novel tacrine analogs with enhanced properties compared to the parent compound. These investigations demonstrate that systematic structural modifications of the naphthyridine scaffold can yield compounds with improved selectivity profiles and reduced side effect potential while maintaining desired biological activities.

Contemporary research applications of this compound and related compounds span multiple scientific disciplines. In coordination chemistry, 1,8-naphthyridine derivatives serve as versatile ligands capable of forming complexes with various metal centers. The chelating ability of the nitrogen atoms, combined with the additional coordination sites provided by amino and carboxylate functional groups, creates opportunities for developing novel metal complexes with unique properties.

The compound also contributes to advances in synthetic methodology development. Recent research has focused on developing environmentally sustainable synthetic approaches for naphthyridine preparation, including water-based synthesis protocols using biocompatible ionic liquid catalysts. These methodological advances demonstrate the continued importance of 1,8-naphthyridine derivatives in driving innovation in green chemistry practices.

Research Application Structural Feature Significance
Coordination Chemistry Chelating nitrogen atoms Metal complex formation
Medicinal Chemistry 2-Amino-4-phenyl substitution Enhanced biological activity
Synthetic Methodology Naphthyridine scaffold Green chemistry development
Materials Science Extended conjugation Optical and electronic properties

Properties

IUPAC Name

ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-22-17(21)14-13(11-7-4-3-5-8-11)12-9-6-10-19-16(12)20-15(14)18/h3-10,13H,2,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZOHDDTXVRBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669984
Record name Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161987-77-5
Record name Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and Enaminone Formation

The synthesis begins with ethyl 2-(2-chloronicotinoyl)acetate, a β-ketoester substrate. Treatment with N,NN,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,NN,N-dimethylformamide (DMF) at 120°C generates the 2-dimethylaminomethylene derivative (β-enaminone) in 95% yield. This intermediate’s electron-deficient alkoxymethylene group facilitates subsequent nucleophilic attacks.

Amine-Mediated Cyclization

Primary amines, such as aniline derivatives, react with the β-enaminone in DMF at 120°C for 24 hours, initiating a tandem SN_\text{N}Ar addition-elimination process. The amine first adds to the C-2 position of the nicotinoyl ring, followed by intramolecular cyclization and elimination of dimethylamine. This step affords the 1,8-naphthyridine core with yields ranging from 47% to 82%, depending on the amine’s nucleophilicity and steric bulk.

Table 1: Optimization of Cyclization Conditions

AmineSolventTemperature (°C)Time (h)Yield (%)
AnilineDMF1202482
4-ChloroanilineDMF1202475
BenzylamineDMF1202468
CyclohexylamineDMF1202447

Friedländer Condensation with Malonate Derivatives

Ethoxymethylene Malonate Condensation

An alternative route employs diethyl ethoxymethylene malonate as a cyclization precursor. Heating the malonate with 2-aminonicotinaldehyde in diphenyl ether at 250°C for 4 hours induces a Friedländer condensation, forming the 1,8-naphthyridine skeleton. This exothermic reaction requires careful temperature control to avoid decomposition.

Esterification and Functionalization

The resultant 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes benzylation using pp-chlorobenzyl chloride or benzyl chloride in the presence of sodium hydride (NaH) in DMF. Subsequent hydrolysis with 10% NaOH in ethanol yields the carboxylic acid, which is re-esterified with ethyl alcohol under acidic conditions to obtain the target ethyl ester.

Table 2: Key Reaction Parameters for Esterification

StepReagentConditionsYield (%)
Benzylationpp-Cl-BnClDMF, 90°C, 24 h85
Hydrolysis10% NaOHEtOH, reflux, 2 h92
Re-esterificationEtOH, HClRT, 12 h88

One-Pot Synthesis via Boronic Acid Catalysis

Multicomponent Reaction Design

A streamlined one-pot method utilizes 3-nitrophenylboronic acid as a catalyst. Equimolar mixtures of 2-aminopyridine, malononitrile, and aromatic aldehydes (e.g., benzaldehyde) react in methanol at room temperature. The boronic acid facilitates Knoevenagel condensation and subsequent cyclization, yielding 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitrile derivatives. While this method primarily produces carbonitriles, ester analogs like the target compound may be accessible via post-synthetic modifications.

Limitations and Scope

This approach offers rapid synthesis (≤24 hours) and moderate yields (60–75%) but requires stoichiometric aldehyde excess and yields mixed regioisomers. Functional group tolerance is limited to electron-neutral aldehydes, as electron-deficient substrates hinder cyclization.

Mechanistic Insights and Stereochemical Considerations

Cyclization Pathways

The tandem SN_\text{N}Ar mechanism proceeds via a six-membered transition state, where the amine’s lone pair attacks the electron-deficient C-2 position, followed by proton transfer and elimination. In contrast, Friedländer condensations involve enolate formation, aldol-like addition, and dehydration.

Solvent and Base Effects

DMF enhances reaction rates by stabilizing polar intermediates, while NaH promotes deprotonation during benzylation. Elevated temperatures (120–250°C) are critical for overcoming kinetic barriers in cyclization steps.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Ethyl 2-Amino-4-phenyl-1,8-naphthyridine-3-carboxylate

MethodStepsTotal Yield (%)Key AdvantageDrawback
Tandem SN_\text{N}Ar247–82High regioselectivityLong reaction times (24 h)
Friedländer Condensation465–78ScalabilityHigh-temperature conditions
One-Pot Boronic Acid160–75Rapid synthesisLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects is primarily through interaction with biological macromolecules. It can bind to specific enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Amino group (2-NH₂): Increases hydrogen-bonding capacity and solubility compared to methyl or halogen substituents . Phenyl group (4-Ph): Enhances lipophilicity and π-stacking interactions, critical for membrane penetration . Halogens (Cl, F): Improve metabolic stability and binding to hydrophobic enzyme pockets .
  • Biological Activity: Compounds with piperazinyl or morpholino substituents (e.g., Ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)...) show superior antibacterial activity due to enhanced interactions with bacterial topoisomerases .

Biological Activity

Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate (commonly referred to as ENA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis of this compound

The synthesis of ENA typically involves multi-step reactions starting from 2-amino-pyridine derivatives. One common method includes the condensation of ethyl 2-amino-6-phenyl nicotinate with various reagents under controlled conditions to yield the desired naphthyridine structure. The synthetic pathway often incorporates techniques such as thermal cyclization and various coupling reactions to achieve the final product .

Anticancer Properties

Numerous studies have explored the anticancer potential of ENA and its derivatives. Research indicates that compounds with the naphthyridine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that analogs of ENA showed promising results in inhibiting cell proliferation in breast cancer and leukemia models .

Table 1: Anticancer Activity of ENA Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
ENAMCF-7 (Breast Cancer)12.5Induction of apoptosis
ENA Derivative ACCRF-CEM (Leukemia)10.0Inhibition of topoisomerase activity
ENA Derivative BHeLa (Cervical Cancer)15.0Cell cycle arrest

Antimicrobial Activity

ENA has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

Table 2: Antimicrobial Activity of ENA

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal

Study on Anticancer Effects

In a pivotal study published in Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives, including ENA, and evaluated their anticancer effects using MCF-7 and CCRF-CEM cell lines. The study concluded that these compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .

Study on Antimicrobial Efficacy

Another notable study investigated the antimicrobial effects of ENA against various pathogens. The results indicated that while ENA was less effective than standard antibiotics, it showed significant potential as a lead compound for further development into antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

  • The compound is typically synthesized via the Gould-Jacobs reaction, starting with 2-aminopyridine and ethoxy methylene malonate to form diethyl 2-((pyridine-2-ylamino)methylene) malonate. Cyclization in diphenyl ether under reflux yields the 1,8-naphthyridine core. Subsequent N-alkylation with benzyl chloride derivatives introduces the phenyl group (e.g., using NaH in anhydrous DMF). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for alkylation), reaction time (24–48 hours for coupling steps), and purification via column chromatography (methanol:chloroform, 10:40) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H-NMR : Look for aromatic proton signals between δ 7.6–9.1 ppm (naphthyridine ring) and ethyl ester protons (δ 1.45 ppm, triplet). FTIR should confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amine N–H (3300–3500 cm⁻¹). Mass spectrometry must show a molecular ion peak (e.g., m/z 390.2 for derivatives) and fragmentation patterns consistent with the naphthyridine scaffold .

Q. How can researchers address low solubility during biological assays?

  • Solubility challenges arise from the compound’s hydrophobic aromatic and ester groups. Use co-solvents like DMSO (≤10% v/v) or formulate as sodium salts via hydrolysis under alkaline conditions (10% NaOH, reflux). Pre-screening with in silico tools (e.g., SwissADME) can predict logP and guide solvent selection .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in N-alkylation reactions of the 1,8-naphthyridine core?

  • The 1-position nitrogen is more nucleophilic due to electron donation from the adjacent carbonyl group. Bulky substituents (e.g., 3-chloro-2-fluorobenzyl) may reduce yields due to steric hindrance, while electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the reaction site. Computational modeling (DFT) can map charge distribution to predict alkylation sites .

Q. What strategies resolve contradictions in spectral data, such as unexpected splitting in 1H-NMR signals?

  • Anomalous splitting may arise from diastereotopic protons or rotamers. Use variable-temperature NMR to assess dynamic effects. For example, heating to 60°C can coalesce split signals caused by slow conformational exchange. Cross-validate with 2D-COSY or NOESY to confirm spatial proximity of protons .

Q. How can in silico tools predict ADMET properties and guide structural modifications?

  • Tools like PASS Online predict biological activity (e.g., antihistaminic potential) by comparing structural motifs to known pharmacophores. ADMET predictors (e.g., pkCSM) evaluate permeability (Caco-2 models), hepatic metabolism (CYP450 interactions), and toxicity (AMES test alerts). For instance, replacing the ethyl ester with a carboxylic acid improves aqueous solubility but may reduce BBB penetration .

Q. What mechanistic insights explain the compound’s instability under acidic hydrolysis conditions?

  • The ester group hydrolyzes readily in strong acids (e.g., 9M H2SO4), but the 1,8-naphthyridine ring may undergo unwanted side reactions (e.g., ring-opening at C4). Stabilize the core by introducing electron-donating substituents (e.g., methyl groups at C7) or using milder conditions (pH 7–8, enzymatic catalysis) .

Methodological Considerations Table

ChallengeSolutionKey References
Low synthetic yield in alkylationOptimize NaH concentration (1.5 eq.) and DMF dryness
Spectral ambiguity in characterizationUse HSQC and HMBC for 13C-1H correlation
Poor bioactivity predictionApply molecular docking (AutoDock Vina) with target proteins (e.g., histamine receptors)

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